![molecular formula C12H16N2O2 B1452765 N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate CAS No. 1185435-02-2](/img/structure/B1452765.png)
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate
Overview
Description
“N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” is a complex chemical compound with the CAS Number: 1185435-02-2 . It has a molecular weight of 220.27 . The linear formula for this compound is C11 H14 N2 . C H2 O2 .
Molecular Structure Analysis
The linear formula for “N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” is C11 H14 N2 . C H2 O2 . Unfortunately, detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
“N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” has a molecular weight of 220.27 . The linear formula for this compound is C11 H14 N2 . C H2 O2 . Unfortunately, detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Cancer Treatment
Indole derivatives, including N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate, have shown promise in the treatment of cancer. They have been studied for their potential to inhibit the proliferation of cancer cells . The compound’s ability to interact with various biological targets makes it a candidate for developing new anticancer therapies.
Antimicrobial Activity
The antimicrobial properties of indole derivatives are well-documented. These compounds can be effective against a range of microbes, offering potential applications in the development of new antibiotics and antiseptic agents .
Neurological Disorders
Research has indicated that indole derivatives may play a role in treating neurological disorders. Their interaction with neurotransmitter systems could lead to new treatments for diseases like Parkinson’s and Alzheimer’s .
Antiviral Agents
Indole derivatives have been reported to possess antiviral activities. They can inhibit the replication of various viruses, including influenza and HIV, making them valuable in the research for novel antiviral drugs .
Anti-inflammatory Properties
The anti-inflammatory effects of indole derivatives are another area of interest. These compounds can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Diabetes Management
Indole derivatives have been evaluated for their potential in diabetes management. They may influence glucose metabolism and insulin sensitivity, which could lead to new approaches in diabetes treatment .
Cardiovascular Health
There is potential for indole derivatives to impact cardiovascular health. Their effects on blood vessels and heart function are being explored, which could lead to new cardiovascular therapies .
Antioxidant Effects
The antioxidant properties of indole derivatives, including the ability to scavenge free radicals, make them candidates for research into preventing oxidative stress-related diseases .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to interact with various biological targets, playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, resulting in diverse downstream effects .
Result of Action
Indole derivatives are known to have various biologically vital properties, including potential therapeutic effects against cancer cells, microbes, and different types of disorders in the human body .
Future Directions
properties
IUPAC Name |
formic acid;N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.CH2O2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11;2-1-3/h3-5,7,12-13H,6H2,1-2H3;1H,(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIXQJWNYSATGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CNC.C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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